molecular formula C17H15NO5S B089492 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid CAS No. 118-51-4

4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid

Cat. No.: B089492
CAS No.: 118-51-4
M. Wt: 345.4 g/mol
InChI Key: SERHNKPMCYWTBI-UHFFFAOYSA-N
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Description

4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid is an organic compound with the molecular formula C({17})H({15})NO(_{5})S and a molecular weight of 345.37 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It features a naphthalene ring system substituted with hydroxy, methoxyphenylamino, and sulphonic acid groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.

    Sulphonation: The amino group is then sulphonated to introduce the sulphonic acid group.

    Hydroxylation: Hydroxylation of the naphthalene ring introduces the hydroxy group.

    Amination: Finally, the methoxyphenyl group is introduced via an amination reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, with careful control of temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of aminonaphthalenes.

    Substitution: Formation of sulfonated naphthalenes.

    Coupling: Formation of azo dyes.

Scientific Research Applications

Chemistry

In chemistry, 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid is used as an intermediate in the synthesis of dyes and pigments. Its ability to undergo coupling reactions makes it valuable in the production of azo dyes, which are widely used in textile and printing industries .

Biology

In biological research, this compound is used as a staining agent due to its affinity for certain cellular components. It helps in visualizing and differentiating cellular structures under a microscope .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its structural features allow for interactions with various biological targets, making it a candidate for drug development .

Industry

Industrially, it is used in the manufacture of specialty chemicals, including surfactants and dispersants. Its sulfonic acid group imparts water solubility, making it useful in formulations requiring aqueous compatibility .

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxy and amino groups can form hydrogen bonds with biological macromolecules, while the aromatic system can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalene-1-sulphonic acid
  • 4-Hydroxy-7-[(4-ethoxyphenyl)amino]naphthalen-2-sulphonic acid
  • 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalene-2-carboxylic acid

Uniqueness

Compared to similar compounds, 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of both hydroxy and sulfonic acid groups enhances its solubility and reactivity, making it versatile for various applications .

Properties

IUPAC Name

4-hydroxy-7-(4-methoxyanilino)naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-23-14-5-2-12(3-6-14)18-13-4-7-16-11(8-13)9-15(10-17(16)19)24(20,21)22/h2-10,18-19H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERHNKPMCYWTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059476
Record name 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(4-methoxyphenyl)amino]-
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Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-51-4
Record name 4-Hydroxy-7-[(4-methoxyphenyl)amino]-2-naphthalenesulfonic acid
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Record name EINECS 204-257-1
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Record name 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(4-methoxyphenyl)amino]-
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Record name 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(4-methoxyphenyl)amino]-
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Record name 4-hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid
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Record name 4-Hydroxy-7-[(4-methoxyphenyl)amino]-2-naphthalenesulfonic acid
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